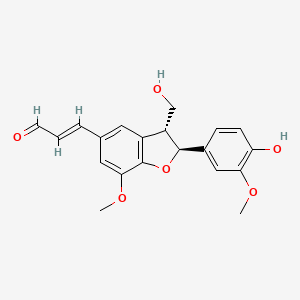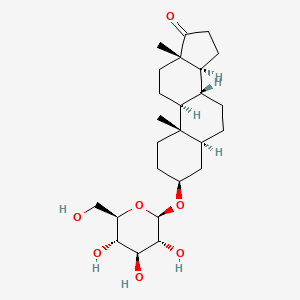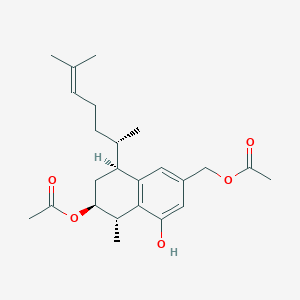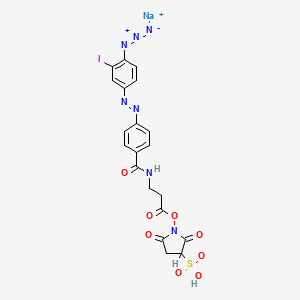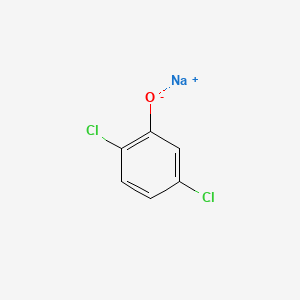![molecular formula C21H32O2 B1260822 (5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)
(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one is a corticosteroid hormone.
Scientific Research Applications
Androgen Biosynthesis Inhibition
The compound exhibits potential as an inhibitor in androgen biosynthesis. Djigoué et al. (2012) studied two androsterone derivatives with similar steroidal shapes but differing in their extra E ring, which rationalizes their biological results in androgen biosynthesis inhibition (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Structural Analysis in Medicinal Chemistry
In medicinal chemistry, the compound's structure, including its ring conformations and molecular interactions, is of interest. For instance, Zhou et al. (2015) analyzed the crystal structure of a related compound, noting its steroidal system and intermolecular interactions, which are relevant in drug design and synthesis (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Antimicrobial and Antitumor Activities
Some derivatives of this compound demonstrate significant antimicrobial and antitumor activities. Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of sodium deoxycholate, a compound structurally related to the title compound, and found promising antifungal and anticancer activities (Shaheen, Ali, Rosario, & Shah, 2014).
Applications in Synthesizing Agonists for Liver X Receptor
The compound's derivatives can be used in synthesizing liver X receptor (LXR) agonists, which are important in regulating cholesterol metabolism. Ching (2013) synthesized bile acid analogs using a similar compound as a steroidal scaffold, revealing its potential in developing LXR regulators (Ching, 2013).
Potential in Treating Sickle Cell Anemia
Compounds structurally related to the title compound have been identified as having potential in treating sickle cell anemia. Olushola-Siedoks et al. (2020) identified compounds with a strong binding affinity for hemoglobin S, suggesting their role in the management of sickle cell anemia (Olushola-Siedoks, Igbo, Asieba, Damola, & Igwe, 2020).
Exploration in Cancer Research
The compound's derivatives are also explored in cancer research. Coombs et al. (1986) conducted X-ray crystallographic structure analyses on cyclopenta[a]phenanthrene derivatives to understand the effects of molecular structure on carcinogenic activity (Coombs, Kashino, Zacharias, Peck, Glusker, Bhatt, & Coombs, 1986).
properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17?,18+,19+,20+,21-/m1/s1 |
InChI Key |
XMRPGKVKISIQBV-IKAFFPRBSA-N |
Isomeric SMILES |
CC(=O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



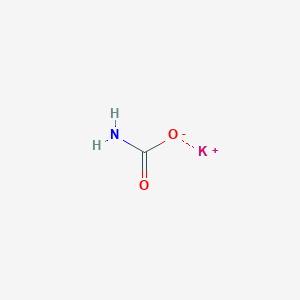
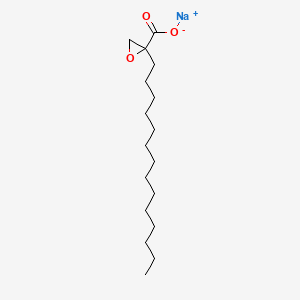



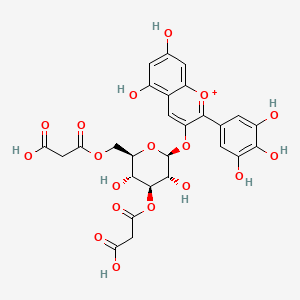
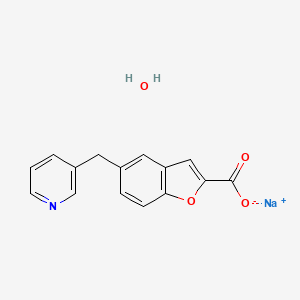
![5,11,17,19-Tetrahydroxy-15-methyl-2-oxapentacyclo[9.8.0.01,3.04,9.012,17]nonadeca-4(9),5,7-triene-10,13-dione](/img/structure/B1260749.png)

